Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II)
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II)
Brand Name:
Vulcanchem
CAS No.:
118448-18-3
VCID:
VC0172229
InChI:
InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b8-7+;8-7-;
SMILES:
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2]
Molecular Formula:
C22H38CaO4
Molecular Weight:
406.6 g/mol
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II)
CAS No.: 118448-18-3
Cat. No.: VC0172229
Molecular Formula: C22H38CaO4
Molecular Weight: 406.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118448-18-3 |
|---|---|
| Molecular Formula | C22H38CaO4 |
| Molecular Weight | 406.6 g/mol |
| IUPAC Name | calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
| Standard InChI | InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b8-7+;8-7-; |
| Standard InChI Key | DOOFPPIHJGRIGW-OLHSYEKISA-L |
| Isomeric SMILES | CC(C)(C)/C(=C\C(=O)C(C)(C)C)/[O-].CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Ca+2] |
| SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2] |
| Canonical SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator